TiotropiuM BroMide IMpurity D
CAS No.: 736108-96-6
Cat. No.: VC21117686
Molecular Formula: C18H19NO3S2
Molecular Weight: 361.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 736108-96-6 |
---|---|
Molecular Formula | C18H19NO3S2 |
Molecular Weight | 361.5 g/mol |
IUPAC Name | (8-methyl-8-azabicyclo[3.2.1]oct-6-en-3-yl) 2-hydroxy-2,2-dithiophen-2-ylacetate |
Standard InChI | InChI=1S/C18H19NO3S2/c1-19-12-6-7-13(19)11-14(10-12)22-17(20)18(21,15-4-2-8-23-15)16-5-3-9-24-16/h2-9,12-14,21H,10-11H2,1H3 |
Standard InChI Key | WUOOUIFCFAXEKJ-UHFFFAOYSA-N |
SMILES | CN1C2CC(CC1C=C2)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O |
Canonical SMILES | CN1C2CC(CC1C=C2)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O |
Introduction
Chemical Structure and Properties
Tiotropium Bromide Impurity D is chemically defined as exo-α-Hydroxy-α-2-thienyl-2-thiopheneacetic Acid 8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-yl Ester . The compound possesses distinctive structural features that differentiate it from the parent compound tiotropium bromide.
Physical and Chemical Characteristics
The key chemical parameters of Tiotropium Bromide Impurity D are summarized in the following table:
Parameter | Value |
---|---|
Chemical Name | exo-α-Hydroxy-α-2-thienyl-2-thiopheneacetic Acid 8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-yl Ester |
CAS Number | 736108-96-6 |
Molecular Formula | C18H19NO3S2 |
Molecular Weight | 361.48 g/mol |
Chemical Structure | Contains thiophene rings, hydroxyl group, and azabicyclooctene structure |
The compound features thiophene moieties and a complex bicyclic structure, making it structurally related to but distinct from tiotropium bromide itself .
Nomenclature and Identification
Tiotropium Bromide Impurity D is known by several synonyms in scientific and pharmaceutical literature, facilitating its identification across different databases and regulatory documents.
Alternative Names and Descriptors
The compound can be identified through various nomenclature systems:
Nomenclature Type | Identifier |
---|---|
Common Name | Tiotropium Bromide Impurity D |
Alternative Designation | Tiotropium Impurity 34 |
IUPAC-like Name | exo-α-Hydroxy-α-2-thienyl-2-thiopheneacetic Acid 8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-yl Ester |
Chemical Abstracts Name | 2-Thiopheneacetic acid, α-hydroxy-α-2-thienyl-, 8-methyl-8-azabicyclo[3.2.1]oct-6-en-3-yl ester, exo- (9CI) |
Chemical Book Number | CB02675888 |
These multiple identifiers ensure accurate tracking of the compound across different chemical databases and regulatory contexts .
Supplier | Product Number | Package Size | Price (USD) | Last Updated |
---|---|---|---|---|
Medical Isotopes, Inc. | 59066 | 100 mg | $625 | 2021-12-16 |
Career Henan Chemical Co | - | 1 kg | $0.10 per gram* | 2019-12-26 |
*Note: The significantly lower price quoted by Career Henan Chemical Co suggests potential differences in purity, quality, or product authenticity that would require verification .
Role in Pharmaceutical Analysis
Tiotropium Bromide Impurity D plays a significant role in the quality control processes within pharmaceutical manufacturing.
Regulatory Context
Pharmaceutical impurities like Tiotropium Bromide Impurity D require careful monitoring according to regulatory guidelines from authorities such as the FDA and EMA. These impurities need to be identified, characterized, and quantified to ensure the safety and efficacy of tiotropium-based medications .
Significance in Quality Control
Relationship to Tiotropium Bromide Synthesis
Understanding the origin of Tiotropium Bromide Impurity D requires examination of the synthetic pathways for tiotropium bromide production.
Structural Relationship to N-demethyltiotropium
The chemical structure of Tiotropium Bromide Impurity D shares similarities with N-demethyltiotropium, an important intermediate in tiotropium bromide synthesis. This relationship provides insight into potential formation pathways during manufacturing processes .
Analytical Detection Methods
Effective monitoring of Tiotropium Bromide Impurity D requires robust analytical methods suitable for detecting trace impurities in pharmaceutical preparations.
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) is the primary method for quantifying Tiotropium Bromide Impurity D in pharmaceutical formulations. Pharmaceutical manufacturers typically target impurity levels below 0.1% in accordance with regulatory guidelines for pharmaceutical quality control .
Method Validation Considerations
When developing analytical methods for detecting Tiotropium Bromide Impurity D, the following parameters require particular attention:
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Chromatographic resolution from tiotropium bromide and other related impurities
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Limit of detection and quantification appropriate for trace analysis
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Method robustness across different sample matrices
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Specificity for distinguishing between structurally similar impurities
These methodological considerations ensure reliable detection and quantification of the impurity in routine quality control processes.
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